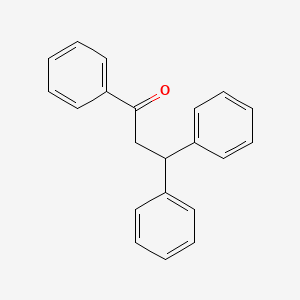

3,3-Diphenylpropiophenone

描述

Structure

3D Structure

属性

IUPAC Name |

1,3,3-triphenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O/c22-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRBITQXPQGTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209411 | |

| Record name | Propiophenone, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-86-0 | |

| Record name | 1,3,3-Triphenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 3,3-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Diphenylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenylpropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 3,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiophenone, 3,3-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Diphenylpropiophenone

Condensation Reaction Pathways in 3,3-Diphenylpropiophenone Synthesis

Specific Condensation Reaction Mechanistic Studies

The formation of this compound can occur as a side product in the crossed aldol (B89426) condensation of acetophenone (B1666503) with benzaldehyde (B42025). researchgate.net The primary products of this reaction are typically trans- and cis-chalcones. However, under certain conditions, a Michael addition of a second molecule of acetophenone to the initially formed chalcone (B49325) can lead to the formation of this compound.

The general mechanism for a base-catalyzed aldol condensation involves the formation of an enolate from one of the carbonyl compounds, which then acts as a nucleophile, attacking the carbonyl carbon of the second molecule. iitk.ac.inmagritek.com In the synthesis of this compound, acetophenone would first be deprotonated to form its enolate. This enolate would then attack the carbonyl of benzaldehyde to form a β-hydroxy ketone, which subsequently dehydrates to yield chalcone (1,3-diphenyl-2-propen-1-one). The crucial step for the formation of this compound is the subsequent Michael addition of another acetophenone enolate to the β-carbon of the chalcone.

A study on the self-condensation of acetophenone to dypnone (B8250878) (1,3-diphenyl-2-buten-1-one) provides insight into the mechanistic possibilities. aub.edu.lb While not directly forming this compound, the acid-catalyzed mechanism was proposed to proceed through an enol intermediate. aub.edu.lb

Catalytic Systems for Enhanced Condensation Efficiency

Various catalytic systems have been explored to improve the efficiency and selectivity of condensation reactions. While strong bases like sodium hydroxide (B78521) are traditionally used, heterogeneous catalysts and phase transfer catalysts have also been investigated. researchgate.netresearchgate.net

HY zeolites have been shown to catalyze the crossed aldol condensation of acetophenone with benzaldehyde, leading to the formation of chalcones and this compound. researchgate.net In contrast, basic condensation using phase transfer catalysis did not yield the Michael adduct, highlighting the influence of the catalytic system on the reaction pathway. researchgate.net The use of solid catalysts like natural phosphates, sometimes modified with additives like lithium nitrate (B79036), has been effective in the synthesis of chalcones, which are precursors to this compound. researchgate.net

The choice of catalyst can significantly impact the reaction outcome. For instance, in the synthesis of chalcone analogues, catalysts such as alumina-supported potassium phosphate (B84403) under microwave irradiation have been employed to achieve efficient and environmentally friendly transformations. researchgate.net

Organometallic Reagent-Mediated Syntheses Involving this compound

Organometallic reagents, which contain a carbon-metal bond, are powerful tools in organic synthesis for forming new carbon-carbon bonds. mt.commsu.edu Their application in the synthesis of this compound and its precursors is a key strategy.

Directed Additions and Coupling Reactions

One of the notable organometallic approaches to this compound involves the 1,4-addition (conjugate addition) of an organometallic reagent to a suitable α,β-unsaturated ketone. Specifically, the reaction of a phenyl organometallic reagent with chalcone (1,3-diphenyl-2-propen-1-one) can yield this compound. dokumen.pub

Preliminary results have shown that phenylcopper, generated from highly reactive copper, can undergo a 1,4-addition with chalcone to produce this compound in a 40% yield. dokumen.pub Gilman reagents (lithium diorganocuprates) are also well-known for their ability to perform conjugate additions to α,β-unsaturated ketones. libretexts.org

Coupling reactions catalyzed by transition metals like palladium are also highly relevant. pitt.eduokstate.edu For instance, the Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is a versatile method for forming carbon-carbon bonds. libretexts.org While not a direct synthesis of this compound, such reactions are instrumental in creating the necessary substituted precursors. researchgate.net

Stoichiometric and Catalytic Organometallic Approaches

Both stoichiometric and catalytic amounts of organometallic reagents can be used in synthesis. researchgate.net Stoichiometric approaches often involve the use of highly reactive organometallic compounds like Grignard reagents (organomagnesium halides) or organolithium reagents. msu.edu For example, the reaction of phenylmagnesium bromide with trans- or cis-dypnone has been studied, yielding both 1,2- and 1,4-addition products, with β,β-diphenylbutyrophenone being the 1,4-adduct. aub.edu.lb

Catalytic approaches, on the other hand, utilize a small amount of a transition metal complex to facilitate the reaction. nih.gov Nickel-catalyzed cross-coupling reactions of alkyl aryl sulfides with Grignard reagents have been developed, showcasing the versatility of catalytic organometallic chemistry. organic-chemistry.org Similarly, palladium-catalyzed allylation reactions using a Pd(PPh3)4/PhCOOH system have been shown to be effective for forming C-C bonds with high stereoselectivity. organic-chemistry.org The development of synergistic catalysis, where two different catalysts activate both the nucleophile and the electrophile, offers a powerful strategy for new reaction development. nih.gov

Strategies for Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound, particularly those with chiral centers, is a significant challenge and an area of active research. thieme.com Asymmetric catalysis, which employs chiral catalysts to control the stereochemical outcome of a reaction, is a primary strategy. frontiersin.org

For instance, the stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been achieved using a palladium-catalyzed Miyaura 1,4-conjugate addition of a boronic acid to an enone, followed by a diastereoselective ketone-to-amine conversion. beilstein-journals.org This highlights a potential pathway for creating chiral analogues of this compound by starting with a chiral precursor or employing a chiral catalyst in a key bond-forming step.

The synthesis of preussin (B1679086) and its analogues, which are complex pyrrolidine (B122466) alkaloids, demonstrates the power of stereoselective strategies. nih.gov A key step in one synthesis involves a palladium-catalyzed carboamination that creates two bonds simultaneously with high stereocontrol. nih.gov Similarly, the synthesis of other natural products has utilized asymmetric allylation and ring-closing metathesis to construct chiral intermediates. researchgate.netumaine.edu These advanced synthetic methodologies could be adapted for the stereoselective synthesis of this compound analogues.

A summary of synthetic approaches and key reagents is presented in the table below.

| Synthetic Approach | Key Reagents/Catalysts | Product/Intermediate | Reference |

| Crossed Aldol Condensation | Acetophenone, Benzaldehyde, HY Zeolite | This compound | researchgate.net |

| 1,4-Addition | Phenylcopper, Chalcone | This compound | dokumen.pub |

| Organometallic Addition | Phenylmagnesium bromide, Dypnone | β,β-Diphenylbutyrophenone | aub.edu.lb |

| Stereoselective Synthesis | Arylboronic acid, Cyclohexenone, Pd catalyst | 3-Arylcyclohexanone | beilstein-journals.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles include waste prevention, maximizing atom economy, using catalytic reagents over stoichiometric ones, and employing safer solvents and reaction conditions. organic-chemistry.org The synthesis of this compound can be viewed through this lens, with several modern approaches offering more environmentally benign alternatives to traditional methods.

A significant green approach to synthesizing this compound involves the use of heterogeneous catalysts, such as zeolites. researchgate.net

Key Green Aspects of Zeolite-Catalyzed Synthesis:

Catalytic vs. Stoichiometric: Zeolites act as catalysts, meaning they are used in small amounts and are not consumed in the reaction, which is superior to stoichiometric reagents that are required in large quantities and generate more waste.

Beyond zeolites, other green chemistry strategies reported for the parent Claisen-Schmidt condensation reaction could be applied to favor the synthesis of this compound. These environmentally friendly methods focus on alternative catalysts and reaction media. researchgate.netrsc.orgacademie-sciences.frmdpi.com

Potential Green Methodologies:

Solid Basic Catalysts: Strongly basic catalysts prepared from inexpensive and readily available precursors, such as natural phosphate (NP) impregnated with sodium nitrate and calcined, have shown high activity in Claisen-Schmidt condensations. researchgate.net These catalysts are easily recovered and can be reused, aligning with green chemistry principles.

Solvent-Free Conditions: Conducting the reaction without a solvent ("neat" conditions) or under solvent-free microwave irradiation can significantly reduce waste, energy consumption, and the use of volatile organic compounds (VOCs). researchgate.net

Alternative Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. nih.gov For the synthesis of chalcones and related Michael adducts, potential green solvents include ionic liquids or deep eutectic solvents (DESs), which are non-volatile, often biodegradable, and can enhance reaction rates and selectivity. researchgate.netmdpi.com Water is also an ideal green solvent, and "on-water" syntheses have been shown to be effective for some condensation reactions. organic-chemistry.org

Biodegradable Catalysts: The use of biodegradable and low-cost organocatalysts, such as chitosan (B1678972) or Tris-hydroxymethylaminomethane (THAM), represents another green avenue for promoting condensation reactions. researchgate.netacademie-sciences.fr

The application of these green methodologies aims to make the synthesis of this compound more sustainable by improving efficiency, reducing environmental impact, and simplifying operational procedures. rsc.org

Mechanistic Investigations of Reactions Involving 3,3 Diphenylpropiophenone

Reaction Pathway Elucidation for 3,3-Diphenylpropiophenone Formation

The formation of this compound often involves the condensation of acetophenone (B1666503). Mechanistic studies have pointed towards an acid-catalyzed pathway proceeding through an enol intermediate. aub.edu.lb The elucidation of this pathway requires identifying key intermediates and understanding the kinetics of the reaction.

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to create the final products. nih.gov In the context of this compound synthesis from acetophenone, the enol form of acetophenone is a postulated key intermediate. aub.edu.lb The general stability order for common reaction intermediates is as follows:

| Intermediate Type | Stability Trend |

| Carbocation | Tertiary > Secondary > Primary > Methyl lumenlearning.comyoutube.com |

| Carbanion | Methyl > Primary > Secondary > Tertiary lumenlearning.com |

| Radical | Tertiary > Secondary > Primary > Methyl lumenlearning.com |

This table illustrates the general stability trends for common organic reaction intermediates.

The identification and characterization of such short-lived species can be achieved through various techniques, including spectroscopic methods and trapping experiments. nih.govbeilstein-journals.org For instance, in related reactions, intermediates have been studied using techniques like electrospray-ionization mass spectrometry, UV/Vis spectroscopy, and NMR spectroscopy. researchgate.net

For a hypothetical reaction: A + B → C

The rate law is expressed as: Rate = k[A]^x[B]^y

Where:

k is the rate constant.

[A] and [B] are the molar concentrations of reactants A and B.

x and y are the reaction orders with respect to each reactant and are determined experimentally. doubtnut.comyoutube.com

| Reaction Order | Rate Law | Linear Plot |

| Zero | Rate = k | [A] vs. time |

| First | Rate = k[A] | ln[A] vs. time |

| Second | Rate = k[A]² | 1/[A] vs. time |

This table summarizes the relationship between reaction order, the rate law, and the linear plot used to identify the order. youtube.com

Detailed Reactivity Studies of the Propiophenone (B1677668) Carbonyl and Aromatic Moieties

The structure of this compound features a reactive carbonyl group and two phenyl groups, which dictate its chemical behavior.

The carbonyl group in this compound is a key electrophilic site. The carbon atom of the carbonyl is electron-deficient and thus susceptible to attack by nucleophiles. youtube.commasterorganicchemistry.comyoutube.com A nucleophile is a species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com

Conversely, the aromatic rings can act as nucleophiles in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the propiophenone side chain deactivates the rings towards this type of reaction. Electrophiles are electron-pair acceptors. youtube.commasterorganicchemistry.com The reactivity of these moieties allows for a variety of transformations. rsc.org

Beyond ionic pathways, this compound can potentially undergo radical and pericyclic reactions. Radical reactions involve species with unpaired electrons. lumenlearning.com Pericyclic reactions are concerted processes that occur through a cyclic transition state and are characterized by a simultaneous reorganization of bonding electrons. uomustansiriyah.edu.iqmsu.edudspmuranchi.ac.inlibretexts.org These reactions are often initiated by heat or light and are highly stereospecific. libretexts.orgprgc.ac.in

There are several classes of pericyclic reactions:

Cycloadditions: Two π-systems combine to form a ring. uomustansiriyah.edu.iqmsu.edu

Electrocyclic reactions: A ring is formed or opened at the ends of a conjugated system. uomustansiriyah.edu.iqmsu.edu

Sigmatropic rearrangements: A σ-bond migrates across a π-system. msu.edu

Ene reactions: A reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). uomustansiriyah.edu.iqmsu.edu

While specific examples involving this compound are not extensively documented in the provided search results, the presence of π-systems in the molecule makes these reaction types theoretically plausible under appropriate conditions.

Photochemical Reaction Mechanisms of this compound and Derivatives

Photochemical reactions are initiated by the absorption of light, leading to electronically excited states with distinct reactivity. irispublishers.com The carbonyl group of ketones like this compound can undergo n→π* excitation. Upon photoexcitation, benzophenone (B1666685) and its derivatives can form a relatively long-lived triplet state via intersystem crossing from an initial singlet state. uzh.ch This triplet species is a key reactive intermediate in many photochemical reactions. uzh.chrsc.org

For example, the photochemistry of ketones can involve reactions such as:

Norrish Type I reaction: Cleavage of the bond alpha to the carbonyl group.

Norrish Type II reaction: Intramolecular hydrogen abstraction by the excited carbonyl group.

Paterno-Büchi reaction: A [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane. irispublishers.com

Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to an alcohol.

The specific photochemical pathways for this compound would depend on the reaction conditions and the presence of other reactants. For instance, intramolecular photocycloaddition has been observed in derivatives of vanillin, another aromatic ketone, leading to complex molecular structures. nih.gov The study of these mechanisms often involves techniques like laser flash photolysis to detect transient intermediates. beilstein-journals.org The development of new photochemical reactions can also be driven by the discovery of novel reactive intermediates and reaction pathways. nankai.edu.cn

Excited State Dynamics and Energy Transfer Processes

The absorption of light by a molecule elevates it to an electronically excited state, initiating a series of dynamic processes that dictate its photochemical reactivity. For ketones like this compound, these processes are particularly important in understanding their behavior in photochemical reactions.

Upon photoexcitation, molecules can populate either singlet or triplet excited states, each with distinct reactivities. The interplay between these states, governed by processes like intersystem crossing (ISC), is crucial. For many aromatic ketones, the n,π* and π,π* triplet states are close in energy, and their relative ordering can be influenced by the solvent and substituents. The triplet state is often the key intermediate in many photochemical reactions due to its longer lifetime compared to the singlet state.

Energy transfer is a fundamental process where an excited molecule (the donor) transfers its excitation energy to another molecule (the acceptor), returning the donor to its ground state and promoting the acceptor to an excited state. This process is highly dependent on the energy levels of the donor and acceptor and their proximity. Ketones like this compound can act as triplet sensitizers, transferring their triplet energy to other molecules and initiating their photochemical reactions. The efficiency of this energy transfer is a subject of detailed kinetic studies.

Recent research has focused on the excited-state dynamics of various organic molecules, including those with similar structural motifs to this compound. nii.ac.jp Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are instrumental in probing the transient species and determining the rates of these dynamic processes. researchgate.net These studies help in constructing a detailed picture of the excited state potential energy surfaces and the pathways of relaxation and reaction.

The presence of phenyl groups in this compound significantly influences its excited-state properties. The π-systems of the phenyl rings can interact with the carbonyl group, affecting the energies of the n,π* and π,π* states. This interaction can also facilitate charge-transfer character in the excited state, which can have profound implications for its reactivity. researchgate.net

Di-π-Methane Rearrangements and Photoaddition Reactions

The di-π-methane rearrangement is a classic photochemical reaction of molecules containing two π-systems separated by a saturated carbon atom (a 1,4-diene or its equivalent). wikipedia.org This rearrangement typically proceeds through a singlet excited state and involves the formation of a cyclopropyldicarbinyl diradical intermediate, which then rearranges to form a vinylcyclopropane (B126155) derivative.

While this compound itself does not fit the classic 1,4-diene structure, related systems with a 1,3-diphenylpropene (B1239356) moiety have been shown to undergo di-π-methane rearrangements. rsc.org The general mechanism involves the formation of a bridged diradical intermediate. The regioselectivity of the rearrangement is often governed by the stability of the radical centers formed during the process. youtube.com In cases of unsymmetrical dienes, the reaction pathway that leads to the more stabilized diradical intermediate is generally favored. wikipedia.org

The efficiency and outcome of the di-π-methane rearrangement can be influenced by the multiplicity of the excited state. wikipedia.org While the singlet state is typically reactive for acyclic dienes, triplet sensitization can also lead to the rearrangement, particularly in cyclic systems where free rotation is restricted. wikipedia.org The presence of the benzoyl group in a molecule related to this compound could influence the excited state multiplicity and, consequently, the reaction pathway.

Photoaddition reactions are another important class of photochemical transformations where an excited molecule adds to another molecule in its ground state. Ketones, upon excitation, can participate in various photoaddition reactions, including the Paterno-Büchi reaction (the [2+2] cycloaddition of an excited carbonyl group to a ground-state alkene to form an oxetane).

The feasibility of photoaddition reactions involving this compound would depend on the nature of the reaction partner and the excited state involved. The steric hindrance around the carbonyl group in this compound might influence the feasibility and stereochemistry of such additions. Studies on related systems have shown that photoaddition can compete with other photochemical pathways, and the product distribution can be sensitive to reaction conditions. nih.govresearchgate.net

| Reaction Type | Key Intermediates | Typical Products | Influencing Factors |

| Di-π-methane Rearrangement | Cyclopropyldicarbinyl diradical scribd.com | Vinylcyclopropane derivatives | Excited state multiplicity, substituent effects wikipedia.org |

| Photoaddition ([2+2] Cycloaddition) | Exciplex, 1,4-diradical | Oxetanes, cyclobutanes | Nature of alkene, solvent polarity researchgate.net |

Catalytic Reaction Mechanisms in this compound Transformations

Catalysis plays a pivotal role in modern organic synthesis by providing efficient and selective pathways for chemical transformations. The transformation of this compound can be achieved through various catalytic methods, each with its own distinct mechanism.

Hydrogenation: The catalytic hydrogenation of the carbonyl group in this compound to the corresponding alcohol is a common transformation. This reaction is typically catalyzed by transition metals such as palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.net The mechanism generally involves the adsorption of both the ketone and hydrogen onto the catalyst surface. The hydrogen molecule dissociates into hydrogen atoms, which are then sequentially added across the carbonyl double bond. The nature of the catalyst and the reaction conditions can influence the efficiency and selectivity of the hydrogenation. For instance, in the hydrogenation of chalcones, which share a structural similarity with this compound, the formation of various products, including the saturated ketone, has been observed. researchgate.net

Frustrated Lewis Pairs (FLPs): Frustrated Lewis pairs, which are combinations of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, have emerged as potent catalysts for the hydrogenation of sterically hindered substrates. nih.gov The mechanism of FLP-catalyzed hydrogenation involves the heterolytic cleavage of dihydrogen by the Lewis acid-base pair, generating a proton and a hydride. The substrate is then activated by the Lewis acid, making it susceptible to hydride transfer from the Lewis base-hydride adduct, followed by protonation. While the reduction of Michael acceptors by FLPs has been studied, the application to ketones like this compound would depend on the specific FLP system and reaction conditions. nih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For transformations involving ketones, various organocatalytic modes of activation are possible, including enamine and iminium ion catalysis. While these are more commonly applied to α,β-unsaturated systems, the principles of organocatalysis could be extended to other transformations of this compound. For example, the use of N-heterocyclic carbenes (NHCs) as catalysts has been shown to mediate a variety of reactions. beilstein-journals.org

The table below summarizes some catalytic transformations and their general mechanistic features.

| Catalytic Method | Catalyst Type | General Mechanistic Steps | Potential Products |

| Catalytic Hydrogenation | Transition Metals (e.g., Pd, Pt) researchgate.net | Adsorption, H₂ dissociation, sequential H addition | 1,1,3-Triphenyl-1-propanol |

| Frustrated Lewis Pair Catalysis | Bulky Lewis Acid/Base Pair nih.gov | H₂ activation, substrate activation, hydride transfer, protonation | 1,1,3-Triphenyl-1-propanol |

| Organocatalysis | Small Organic Molecules (e.g., NHCs) beilstein-journals.org | Formation of reactive intermediates (e.g., Breslow intermediate) | Varied depending on the specific reaction |

Advanced Derivatization Techniques for this compound Analysis

Derivatization is frequently employed to enhance the analytical characteristics of this compound. The primary goals are to increase volatility for gas chromatography (GC), improve thermal stability, and enhance detector response for both GC and high-performance liquid chromatography (HPLC). phenomenex.comgcms.czobrnutafaza.hr

Silylation is the most common derivatization technique in gas chromatography. obrnutafaza.hr It involves the replacement of an active hydrogen atom, such as the enolizable proton of a ketone, with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. phenomenex.comgcms.cz This process significantly reduces the polarity of the molecule and disrupts intermolecular hydrogen bonding. research-solution.com The resulting silyl (B83357) derivative of this compound is more volatile, less polar, and more thermally stable than the parent compound, leading to improved chromatographic behavior with sharper peaks and reduced tailing on nonpolar GC columns. phenomenex.comobrnutafaza.hr

Common silylating reagents include N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to enhance the derivatization of sterically hindered groups. phenomenex.comresearch-solution.com The reaction is typically carried out in a non-aqueous solvent such as pyridine (B92270) or dimethylformamide. researchgate.netresearchgate.net While highly effective, care must be taken to avoid artifact formation, which can arise from reactions with solvents or impurities. nih.govresearchgate.networdpress.com

Table 1: Advantages of Silylation for Ketone Analysis

| Feature | Benefit for Analysis of this compound |

|---|---|

| Increased Volatility | Enables analysis by gas chromatography (GC) by lowering the boiling point. phenomenex.com |

| Reduced Polarity | Improves peak shape and reduces tailing on common nonpolar GC columns. obrnutafaza.hrresearch-solution.com |

| Increased Thermal Stability | Prevents degradation of the analyte at high temperatures in the GC injector and column. researchgate.net |

| Enhanced MS Analysis | Silyl derivatives often produce characteristic and easily interpretable fragments in mass spectrometry. libretexts.org |

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For ketones like this compound, this typically proceeds via the enol form. Acylation can produce derivatives that are more stable than their silylated counterparts. libretexts.org The use of fluorinated acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), is particularly advantageous as it creates derivatives that are highly responsive to electron capture detection (ECD), a very sensitive detection method in GC. gcms.cz This enhanced detectability is crucial for trace-level analysis.

In the context of HPLC, acylation can be used to increase the hydrophobicity of a molecule, thereby increasing its retention time in reverse-phase chromatography, which can be useful for separating it from more polar interferences. libretexts.org Acylation reagents are diverse and include acid anhydrides and reactive acyl derivatives. gcms.czlibretexts.org

Table 2: Common Acylating Agents and Their Applications

| Acylating Agent | Abbreviation | Key Advantage for Ketone Analysis |

|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Forms highly volatile and stable derivatives with strong response in electron capture detectors (ECD). gcms.cz |

| Pentafluoropropionic Anhydride | PFPA | Similar to TFAA, provides excellent sensitivity for ECD. |

| Heptafluorobutyric Anhydride | HFBA | Offers high volatility and strong ECD response, often used in drug confirmation analyses. gcms.cz |

To enhance detection in spectroscopic methods, particularly UV-Visible or fluorescence spectroscopy, this compound can be derivatized to introduce a chromophore or a fluorophore. This is especially useful in HPLC analysis. libretexts.org

One of the most common derivatizing agents for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). yorku.caresearchgate.net It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative, which is brightly colored and strongly absorbs UV-Vis light, allowing for sensitive detection. yorku.canih.gov

For even greater sensitivity, fluorescent labeling agents can be employed. scirp.orgcaymanchem.com Reagents like dansyl hydrazine (B178648) or 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) react with the carbonyl functionality to yield highly fluorescent derivatives. scirp.orgthermofisher.comthermofisher.com This allows for quantification at very low concentrations, as fluorescence detection is inherently more sensitive than UV-Vis absorption. libretexts.org

Table 3: Derivatization Reagents for Spectroscopic Enhancement of Ketones

| Reagent | Abbreviation | Detection Method | Principle |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV | Forms a hydrazone derivative that is highly absorbing in the UV-Visible region. yorku.caresearchgate.netnih.gov |

| Dansyl Hydrazine | HPLC-Fluorescence | Reacts with the carbonyl group to attach a highly fluorescent dansyl moiety. thermofisher.comthermofisher.com | |

| 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole | NBD-H | HPLC-Fluorescence | Forms a fluorescent NBD-hydrazone, shifting emission to the visible region away from many interferences. scirp.org |

| Carbazole-9-carboxylic acid [2-(2-aminooxyethoxy)ethoxy]amide | Fluorescence | An aminooxy reagent that reacts with carbonyls to form a stable oxime bond with a fluorescent carbazole (B46965) tag. biotium.comnih.gov |

Spectroscopic Approaches for Structural and Mechanistic Insights

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound and for gaining a deeper understanding of its formation and reaction mechanisms.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure. Both ¹H NMR and ¹³C NMR are routinely used to provide a detailed map of the carbon-hydrogen framework of this compound. nih.govscielo.br

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C NMR reveals the number of chemically distinct carbon atoms and their functional groups (e.g., carbonyl, aromatic, aliphatic). researchgate.net

For complex structures, two-dimensional (2D) NMR techniques are essential for definitive assignments. ru.nl

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically through two or three bonds, helping to map out the connectivity of proton networks. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. hmdb.cadtu.dk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for piecing together different molecular fragments.

Table 4: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) (Solvent: CDCl₃) | Description |

|---|---|---|

| ¹³C NMR | ~199.0 | Carbonyl Carbon (C=O) |

| ~143.0 - 144.0 | Quaternary carbons of the two phenyl groups attached to C3 | |

| ~126.0 - 137.0 | Aromatic carbons | |

| ~48.0 - 49.0 | Aliphatic CH (C3) | |

| ~45.0 - 46.0 | Aliphatic CH₂ (C2) | |

| ¹H NMR | ~7.1 - 8.0 | Aromatic protons (multiplets) |

| ~4.7 - 4.8 | Aliphatic CH (triplet, C3) | |

| ~3.6 - 3.7 | Aliphatic CH₂ (doublet, C2) |

Note: Exact chemical shifts can vary based on solvent and experimental conditions. The data presented is a representative compilation based on typical values for similar structures. nih.gov

Mass spectrometry (MS) is a vital tool for identifying reaction intermediates, which are often transient and present in low concentrations. nih.gov This capability is crucial for elucidating reaction mechanisms. rsc.orgpnas.org Advanced "soft" ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for this purpose because they can transfer ions from solution into the gas phase with minimal fragmentation. rsc.orgnih.gov

ESI-MS is highly effective for detecting charged intermediates, such as those involved in many metal-catalyzed or organocatalytic reactions. nih.govrsc.org By coupling MS with a separation technique like HPLC (LC-MS), complex reaction mixtures can be analyzed in real-time. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown intermediates. pnas.org

While ketones like this compound show characteristic fragmentation patterns under harder ionization conditions (e.g., Electron Ionization - EI), such as α-cleavage and McLafferty rearrangements, the strength of advanced MS in mechanistic studies lies in its ability to capture and identify the fleeting species that dictate the reaction pathway. libretexts.orgresearchgate.net

Table 5: Application of Advanced Mass Spectrometry in Mechanistic Studies

| MS Technique | Ionization Method | Key Advantage for Studying Intermediates |

|---|---|---|

| LC-MS | ESI, APCI | Allows for the separation of complex mixtures prior to MS analysis, enabling real-time reaction monitoring. nih.gov |

| Direct Infusion MS | ESI | Rapidly screens for the presence of charged or easily ionizable intermediates directly from the reaction solution. rsc.orgpnas.org |

| High-Resolution MS (HRMS) | ESI, Orbitrap, FT-ICR | Provides highly accurate mass measurements (sub-ppm), allowing for the confident determination of elemental formulas of unknown intermediates. pnas.org |

| Tandem MS (MS/MS) | ESI, CID | Fragments a selected intermediate ion to gain structural information, helping to confirm its identity. nih.gov |

Derivatization Strategies and Analytical Methodologies for Mechanistic Elucidation

Analytical Methodologies for Mechanistic Elucidation

The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring optimal product formation. Spectroscopic techniques are powerful, non-invasive tools for this purpose. For reactions involving 3,3-Diphenylpropiophenone, vibrational and electronic spectroscopy offer distinct advantages in monitoring the progress of its formation or its subsequent conversion.

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. renishaw.comdocbrown.info These techniques provide a molecular fingerprint, allowing for the identification and quantification of specific chemical bonds within a reacting mixture. horiba.commedium.com

Infrared (IR) Spectroscopy

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for reaction monitoring. horiba.comrsc.org By inserting a probe directly into the reaction vessel, spectra can be acquired in real-time, tracking the concentration changes of reactants, intermediates, and products. rsc.orgarchive.org

For this compound, the most prominent feature in its IR spectrum is the strong carbonyl (C=O) stretching vibration. nist.govwpmucdn.com As an aromatic ketone, its C=O stretch appears at a lower frequency compared to simple aliphatic ketones due to conjugation with the phenyl ring. wpmucdn.com The disappearance of reactants or the appearance and increase in the intensity of characteristic product peaks can be trended over time.

Key vibrational frequencies for monitoring reactions involving this compound can be identified from its known IR spectrum. For example, in a synthesis reaction, one could monitor the appearance of the distinct carbonyl peak of the product. Conversely, in a reaction where this compound is a reactant, the decrease of this peak would be monitored.

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Significance for Reaction Monitoring |

|---|---|---|---|

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak | Indicates the presence of the phenyl groups. Changes may be subtle. |

| Aliphatic C-H Stretch | ~2900 | Weak | Corresponds to the -CH₂- group in the propiophenone (B1677668) backbone. |

| Carbonyl (C=O) Stretch | ~1680-1660 | Strong | A key, strong band, ideal for monitoring the formation or consumption of the ketone. wpmucdn.com |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Variable | Confirms the presence of the aromatic rings. libretexts.org |

Data derived from general principles of IR spectroscopy and reference spectra for aromatic ketones. nist.govwpmucdn.comlibretexts.org

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is highly complementary to IR. renishaw.comhoriba.com It is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. horiba.com Similar to IR, Raman spectra provide a unique fingerprint of a molecule. medium.com The technique can be used to monitor changes in the concentration of reactants and products by tracking the intensity of their characteristic Raman bands. Current time information in Bangalore, IN.msu.edu For instance, the synthesis of chalcones, which are structurally related α,β-unsaturated ketones, is effectively monitored using in-situ Raman spectroscopy by observing the emergence of the C=C and C=O stretching bands of the product. renishaw.comCurrent time information in Bangalore, IN.msu.edu

For this compound, key Raman shifts would be expected for the carbonyl group and the aromatic rings. The symmetric vibrations of the phenyl rings, which are often strong in Raman spectra, could serve as excellent markers for monitoring.

Electronic (UV-Vis, Fluorescence) Spectroscopy

Electronic spectroscopy involves the transition of electrons between different energy levels within a molecule upon absorption of UV or visible light. msu.eduresearchgate.net

UV-Vis Spectroscopy

UV-Vis spectroscopy is a robust technique for analyzing compounds containing chromophores, such as the carbonyl group and phenyl rings in this compound. docbrown.infomsu.edu According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy an excellent quantitative tool for reaction monitoring. msu.edu

The UV-Vis spectrum of this compound is expected to show absorptions arising from the π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group. The progress of a reaction involving this compound can be followed by monitoring the change in absorbance at a specific wavelength (λ_max) corresponding to the reactant or product. mhlw.go.jp For instance, the formation of this compound during a reaction could be tracked by the increase in absorbance at its characteristic λ_max. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Approximate λ_max (nm) | Chromophore |

|---|---|---|

| π → π* | ~240-280 | Phenyl rings |

| n → π* | >300 | Carbonyl group |

Values are estimates based on typical absorptions for aromatic ketones. docbrown.infomsu.edu

Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive technique that measures the light emitted from a substance after it has absorbed light. rsc.org While many ketones exhibit weak fluorescence, derivatizing agents or specific reaction conditions can sometimes lead to fluorescent products, providing a highly sensitive method for reaction monitoring. The fluorescence of certain polycyclic aromatic ketones can be significantly enhanced under specific conditions, a phenomenon that could potentially be exploited for analytical purposes. General fluorescence-based assays have been developed for the detection and quantification of ketones, which could be adapted for monitoring reactions where a ketone is either consumed or produced. researchgate.net The study of photochemical reactions often employs fluorescence to track the decay of excited states and the formation of photoproducts. msu.edusemanticscholar.org

Computational and Theoretical Studies of 3,3 Diphenylpropiophenone

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) for Ground State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT methods calculate the total energy of a system based on its electron density, rather than the more complex many-electron wavefunction. researchgate.netnih.gov For 3,3-diphenylpropiophenone, DFT is ideally suited for determining its ground-state equilibrium geometry.

Hybrid functionals, such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, are commonly employed for this purpose. nih.gov A typical DFT calculation on this compound would involve optimizing the molecular geometry using a basis set like 6-31G(d,p) or larger to accurately describe the electronic distribution around the carbon, hydrogen, and oxygen atoms.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=O | ~1.22 Å |

| Cα-Cβ | ~1.54 Å | |

| Cβ-Cγ | ~1.55 Å | |

| Cβ-Ph1 | ~1.53 Å | |

| Cβ-Ph2 | ~1.53 Å | |

| Bond Angle | Cα-C(O)-Ph | ~119° |

| C(O)-Cα-Cβ | ~112° | |

| Cα-Cβ-Cγ | ~110° | |

| Ph1-Cβ-Ph2 | ~111° | |

| Note: These values are illustrative and based on typical bond lengths and angles for similar organic molecules. Actual calculated values would result from a specific computational study. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. sci-hub.sersc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, provide a systematic way to improve the accuracy of calculations. rsc.org

While computationally more demanding than DFT, high-accuracy ab initio calculations, like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating molecular energies and properties. For a molecule the size of this compound, such calculations would be very expensive but could be used to benchmark the results from more economical DFT methods. They are particularly useful for obtaining highly accurate single-point energies for a given geometry to refine the understanding of reaction barriers and relative energies of isomers.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. udel.eduimperial.ac.uk The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react.

For this compound, the HOMO would likely be localized on the benzoyl phenyl ring due to its electron-rich π-system. The LUMO is typically centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests the molecule is more polarizable and more readily excitable.

In photochemical reactions, such as the Norrish Type II reaction, an electron is promoted from the HOMO (or another high-lying orbital) to the LUMO upon absorption of light. wikipedia.org FMO analysis can help rationalize the initial electronic excitation and the subsequent chemical transformations. imperial.ac.ukyoutube.com The shape and nodal properties of the LUMO, for instance, can indicate the preferred sites for nucleophilic attack.

Table 2: Illustrative FMO Properties for this compound

| Property | Description | Predicted Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.5 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.2 |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | ~ 5.3 |

| Note: These energy values are hypothetical and serve to illustrate the typical output of an FMO analysis. |

Transition State Modeling and Reaction Pathway Energetics

Computational chemistry is an indispensable tool for mapping the potential energy surface of a chemical reaction, allowing for the characterization of transient species like transition states. researchgate.netyoutube.com For this compound, this is particularly relevant for understanding its photochemical reactions.

Computational Elucidation of Rate-Determining Steps

The Norrish Type II reaction is a characteristic photochemical process for ketones possessing accessible γ-hydrogens. wikipedia.org In this compound, however, the γ-hydrogens are on a methyl group. The reaction involves an initial photo-induced excitation of the carbonyl group, followed by intramolecular abstraction of a γ-hydrogen atom to form a 1,4-biradical intermediate. wikipedia.orgchemrxiv.org This biradical can then either cleave (β-scission) to form an enol and an alkene or cyclize to form a cyclobutanol. wikipedia.org

Prediction of Stereochemical Outcomes

Stereochemistry is a critical aspect of many organic reactions. Computational modeling can predict the stereochemical outcome of a reaction by comparing the energies of the different diastereomeric transition states. frontiersin.orgwiley.com In the context of the Norrish-Yang cyclization (the cyclization step of the Norrish Type II reaction), if new stereocenters are formed, the relative energies of the transition states leading to different stereoisomers will determine the product distribution. nih.gov

For the cyclization of the 1,4-biradical derived from this compound, several stereoisomers of the resulting diphenyl-methyl-cyclobutanol could potentially be formed. By modeling the transition states for the ring-closure step, it is possible to determine which geometric arrangement is energetically favored. stackexchange.com Factors such as steric hindrance between the bulky phenyl groups and the methyl group in the transition state geometry will play a decisive role. The transition state with the lowest energy will correspond to the major diastereomeric product, allowing for a rational prediction of the reaction's stereoselectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's laws of motion for a system of particles, MD simulations provide a detailed view of molecular fluctuations, conformational changes, and interactions with the surrounding environment, such as a solvent. researchgate.netnih.gov For this compound, MD simulations can elucidate its preferred three-dimensional structures and how these structures are influenced by different solvents.

The conformational landscape of a molecule describes the collection of all possible spatial arrangements of its atoms and their corresponding potential energies. nih.gov In this compound, rotations around the single bonds of the propane (B168953) backbone and the bonds connecting the phenyl groups allow the molecule to adopt various conformations. The relative stability of these conformers is crucial as it can dictate the molecule's reactivity.

Solvent effects play a critical role in determining conformational stability. claudiozannoni.itusp.br The interactions between the solute (this compound) and the solvent molecules can stabilize or destabilize certain conformations. MD simulations can model these effects explicitly by surrounding the solute with a box of solvent molecules. nih.gov The analysis of solute-solvent interactions, such as hydrogen bonds or van der Waals forces, reveals how the solvent structures itself around the molecule. claudiozannoni.itfrontiersin.org

Research findings from simulations on analogous ketones and organic molecules show that solvents can significantly alter the free energy landscape of a molecule. rsc.org For instance, the relative energy of different conformers can change depending on the polarity of the solvent. A polar solvent might favor a conformation with a larger dipole moment, whereas a nonpolar solvent might favor a more compact, less polar structure. By calculating the free energy profile along specific dihedral angles, researchers can quantify the energy barriers between different conformations and determine their equilibrium populations in various media. rsc.org This information is vital for predicting how this compound will behave in a specific reaction medium.

| Solvent | Dielectric Constant | Dominant Conformer | Calculated Free Energy Difference (ΔG, kcal/mol) | Key Solute-Solvent Interaction Type |

|---|---|---|---|---|

| Dodecane | 2.0 | Gauche | 0.0 (Reference) | van der Waals |

| Chloroform | 4.8 | Anti | -1.2 | Dipole-Dipole |

| Methanol | 32.7 | Anti | -2.5 | Hydrogen Bonding (to Carbonyl) |

| Water | 80.1 | Anti | -2.8 | Hydrogen Bonding (to Carbonyl) |

In Silico Design of this compound Derivatives with Tuned Reactivity

In silico design involves using computational methods to create and evaluate new molecules with desired properties before they are synthesized in the lab. nih.gov This approach accelerates the discovery process and reduces costs by focusing experimental efforts on the most promising candidates. For this compound, derivatives can be designed to tune its chemical reactivity, for example, by altering the susceptibility of the carbonyl group to nucleophilic attack or by modifying the electronic properties of the phenyl rings.

The design process typically begins by establishing a structure-activity relationship (SAR), which links a molecule's structural features to its chemical behavior. Computational tools like Density Functional Theory (DFT) can be used to calculate a variety of molecular descriptors for a series of proposed derivatives. These descriptors include:

Electronic Properties: Charges on atoms (e.g., the carbonyl carbon), energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These properties are direct indicators of reactivity.

Steric Properties: The size and shape of the molecule, which can influence how other molecules approach the reactive site.

Thermodynamic Properties: The stability of reactants, transition states, and products.

For example, to increase the reactivity of the carbonyl group towards nucleophiles, electron-withdrawing groups (e.g., -NO₂, -CF₃) could be attached to the phenyl rings. DFT calculations would predict that these groups lower the energy of the LUMO, making the molecule a better electron acceptor. Conversely, adding electron-donating groups (e.g., -OCH₃, -CH₃) would be predicted to decrease reactivity.

Molecular docking simulations can also be employed, particularly if the goal is to design a derivative that binds to a specific enzyme or catalyst. nih.govnih.gov These simulations predict the preferred binding orientation and affinity of a molecule to a target, allowing for the design of derivatives with enhanced interaction capabilities. nih.gov

| Derivative | Substituent (para-position of one phenyl ring) | Calculated LUMO Energy (eV) | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|

| 1 | -H (Parent Molecule) | -1.54 | Baseline |

| 2 | -OCH₃ (Electron-Donating) | -1.38 | Decreased |

| 3 | -Cl (Electron-Withdrawing) | -1.89 | Increased |

| 4 | -NO₂ (Strongly Electron-Withdrawing) | -2.45 | Significantly Increased |

Applications of Machine Learning and Artificial Intelligence in Chemical Research on this compound

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the analysis of vast datasets to predict molecular properties, reaction outcomes, and optimal synthesis pathways. researchgate.netijnc.ir These data-driven models can uncover complex patterns that are not immediately obvious from first-principles calculations or human intuition. nih.gov

In the context of this compound and its derivatives, ML and AI can be applied in several ways:

Property Prediction: An ML model can be trained on a dataset of molecules, including this compound and its analogs, where properties like solubility, melting point, or spectral characteristics have been experimentally measured or calculated. Once trained, the model can rapidly and accurately predict these properties for new, unsynthesized derivatives. atlantis-press.com

Reactivity Prediction: By training on a large database of chemical reactions, ML models can predict the likely products of a reaction involving this compound under specific conditions. Supervised learning algorithms, such as neural networks, can learn the complex interplay of factors that govern reaction outcomes. ijnc.ir

Development of ML Force Fields (MLFFs): Traditional MD simulations rely on force fields that are based on classical physics and may have limited accuracy. MLFFs can be trained on high-accuracy quantum mechanical calculations to create much more precise models of interatomic forces. researchgate.net An MLFF for this compound would allow for highly accurate and efficient simulations of its dynamics and interactions.

Automated Discovery Workflows: AI can be integrated into automated platforms that design, synthesize, and test new molecules. researchgate.net An AI algorithm could propose novel derivatives of this compound, predict their properties, and then prioritize them for synthesis, creating a closed-loop discovery cycle.

The successful application of ML in chemistry depends heavily on the availability of large, high-quality datasets for training. researchgate.netijnc.ir For a specific compound like this compound, this would involve compiling data from the literature or generating new data through high-throughput computational or experimental methods.

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Data Collection | Gather a dataset of molecules with known properties (e.g., solubility). | Chemical databases, quantum chemical calculations. |

| 2. Feature Engineering | Convert molecular structures into numerical representations (features). | Molecular fingerprints, calculated descriptors (e.g., molecular weight, logP). |

| 3. Model Training | Train an ML algorithm to learn the relationship between features and properties. | Random Forest, Gradient Boosting, Neural Networks. ijnc.ir |

| 4. Model Validation | Evaluate the model's predictive accuracy on a separate test set. | R-squared, Root Mean Square Error (RMSE). |

| 5. Prediction | Use the validated model to predict the property for new derivatives. | The trained ML model. |

Advanced Applications and Role As a Synthetic Intermediate

3,3-Diphenylpropiophenone as a Versatile Building Block in Complex Molecule Synthesis

The term "building block" in chemistry refers to molecules that possess reactive functional groups, allowing for their assembly into more complex architectures. wikipedia.org this compound, with its reactive ketone group, fits this description and provides a scaffold for constructing intricate molecular frameworks, particularly in the fields of medicinal chemistry and materials science.

While specific pharmaceuticals directly synthesized from this compound are not extensively documented in publicly available research, its potential as a precursor for bioactive compounds is significant. Ketone-containing scaffolds are fundamental to the synthesis of a vast array of heterocyclic compounds, which form the core of many modern pharmaceuticals. mdpi.comclockss.org Heterocyclic compounds, particularly those containing nitrogen, are prevalent among new chemical entities approved for therapeutic use. mdpi.com The propiophenone (B1677668) backbone can be utilized in condensation and cyclization reactions to form various heterocyclic ring systems. clockss.orgresearchgate.net

The synthesis of bioactive molecules often relies on the strategic assembly of molecular fragments to create novel chemotypes with drug-like properties. plos.org The chemical reactivity of the ketone in this compound allows for its transformation into amines, alcohols, and other functional groups that are pivotal for building the complex structures found in active pharmaceutical ingredients (APIs). nih.gov The development of tool compounds for drug discovery often begins with versatile starting materials like this compound, which can be modified to explore structure-activity relationships. plos.org

The role of this compound extends to the synthesis of advanced organic materials, primarily through its function as a photoinitiator. researchgate.net Photoinitiators are compounds that, upon absorbing light, generate reactive species like free radicals or cations that initiate polymerization. nih.gov Aromatic ketones, such as this compound, are a well-established class of photoinitiators, particularly for free-radical polymerization. researchgate.net

In this process, the ketone absorbs UV or visible light and is promoted to an excited state. It then abstracts a hydrogen atom from a synergist or co-initiator (often an amine), generating a radical that starts the polymerization of monomers like acrylates. rsc.org This method is considered a green technology and is widely used for applications such as coatings, inks, and the fabrication of microelectronics. researchgate.netrsc.org The use of such photoinitiators is crucial for producing cross-linked polymer networks with tailored properties. nih.gov

Catalytic Exploitation of this compound in Organic Transformations

The involvement of this compound in catalysis is primarily documented through its formation in catalytic reactions, rather than its use as a catalyst or ligand itself. These instances highlight its relevance within catalytic cycles and pathways.

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound has been identified as a product in certain reactions. frontiersin.orgwikipedia.org For instance, during the crossed aldol (B89426) condensation of acetophenone (B1666503) and benzaldehyde (B42025), HY zeolites can catalyze the reaction to form chalcones, with this compound being produced as a notable side product. mdpi.com This indicates its formation within a solid acid catalyst system.

Homogeneous catalysis involves catalysts dissolved in the same phase as the reactants. plos.orgnih.gov While direct use of this compound as a homogeneous catalyst or as a ligand in a metal complex is not prominently reported, its synthesis can be achieved via homogeneously catalyzed reactions. For example, the 1,4-addition of phenylcopper to chalcone (B49325), a reaction that can be performed in solution, yields this compound. researchgate.net

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity. nih.gov While direct enzymatic transformations of this compound are not widely detailed in the literature, its structure contains functional groups amenable to known biocatalytic reactions. The ketone group is a prime target for reduction by enzymes known as oxidoreductases, particularly alcohol dehydrogenases (ADHs). nih.govnih.gov These enzymes can stereoselectively reduce ketones to chiral alcohols, which are valuable building blocks in pharmaceutical synthesis. rsc.org

Similarly, the carbon-carbon double bonds in related unsaturated compounds like chalcones are readily reduced by enoate reductases (EREDs). nih.gov Although this compound lacks this C=C bond, the established ability of enzymes to act on similar scaffolds suggests a high potential for its biocatalytic modification. The table below outlines potential enzymatic transformations based on the functional groups present in this compound and known enzyme capabilities.

Table 1: Potential Biocatalytic Transformations of this compound

| Target Functional Group | Enzyme Class | Potential Reaction | Product Type |

| Ketone (C=O) | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | Stereoselective Reduction | Chiral Secondary Alcohol |

| Ketone (C=O) | Baeyer-Villiger Monooxygenase (BVMO) | Oxidation | Ester |

| Pro-chiral center | Transaminase (TA) | Reductive Amination | Chiral Amine |

This table is based on the known reactivity of enzyme classes on similar functional groups and represents theoretical potential rather than documented transformations for this specific compound. nih.govnih.govnih.gov

Development of Functional Materials and Polymers Incorporating this compound Scaffolds

The development of functional materials, especially for tissue engineering and biomedical applications, often relies on the use of three-dimensional polymeric scaffolds. nih.govuel.ac.uk These scaffolds provide structural support for cell growth and tissue regeneration. The fabrication of these scaffolds frequently involves photopolymerization, a process where this compound can play a crucial role as a photoinitiator. researchgate.netnih.gov

By initiating the polymerization of monomers such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), or various acrylates, this compound facilitates the creation of biocompatible and biodegradable polymer networks. nih.govnih.gov Although the final scaffold does not consist of repeating this compound units, its role is integral to the curing process that forms the material's structure. researchgate.net The efficiency of the photoinitiation step is critical in defining the final mechanical and physical properties of the polymer, such as porosity and strength, which are vital for its function as a scaffold. uel.ac.uk

The mechanism by which this compound acts as a Type II photoinitiator is detailed in the table below.

Table 2: Mechanism of this compound as a Type II Photoinitiator

| Step | Process | Description |

| 1. Excitation | Light Absorption | The ketone group in this compound absorbs UV or visible light, promoting an electron to a higher energy orbital (excited singlet state), which then converts to a more stable excited triplet state. |

| 2. Radical Generation | Hydrogen Abstraction | The excited ketone abstracts a hydrogen atom from a co-initiator or synergist molecule (e.g., a tertiary amine or thiol). |

| 3. Initiation | Chain Reaction Start | This transfer creates two radicals: one on the co-initiator and a ketyl radical from the photoinitiator. The radical from the co-initiator is typically more reactive and initiates the polymerization by adding to a monomer molecule. |

| 4. Propagation | Polymer Chain Growth | The newly formed monomer radical attacks other monomer molecules, rapidly building the polymer chain. |

| 5. Termination | Chain Reaction End | The polymerization process ends when two growing radical chains combine or by other termination pathways. |

This table outlines the general mechanism for Type II ketone photoinitiators, applicable to this compound. nih.govresearchgate.netrsc.org

Industrial Relevance and Scalable Synthesis Considerations

From a commercial standpoint, this compound is primarily valued as a versatile synthetic intermediate in the production of more complex molecules. Its industrial relevance is therefore intrinsically linked to the demand for the final products derived from it. While not typically an end-product itself, its structural features make it a valuable building block in the pharmaceutical and fine chemical industries.

The industrial applicability of a compound is heavily dependent on the efficiency, cost-effectiveness, and environmental impact of its manufacturing process. For this compound, several synthesis routes can be adapted for large-scale production. Key considerations for scalable synthesis revolve around reaction yields, the cost and availability of starting materials, the number of synthetic steps, and the ease of purification.

One of the common and scalable methods for preparing this compound and its analogs is through the Michael addition of a Grignard reagent to a chalcone. For instance, the reaction of benzalacetophenone with a suitable Grignard reagent can yield this compound. dss.go.th The use of Grignard reagents is a well-established industrial practice, though it requires stringent control of reaction conditions, particularly the exclusion of moisture.

Another industrially viable approach is the Friedel-Crafts acylation. This classic method can be adapted to produce propiophenone derivatives. researchgate.net For large-scale synthesis, the choice of catalyst is crucial. While traditional Lewis acids like aluminum chloride are effective, their use can generate significant waste streams. Modern approaches focus on developing heterogeneous or reusable catalysts to improve the environmental footprint and simplify product purification. researchgate.net

The development of "green" and efficient synthetic methodologies is a major focus in industrial chemistry. For related propiophenone structures, methods have been developed that emphasize simple operations, recyclable solvents, and high yields, which are all critical factors for industrial production. google.com For example, a one-pot synthesis of a related compound, 3-methoxypropiophenone, from m-methoxybromobenzene and propionitrile (B127096) using a Grignard reaction in tetrahydrofuran (B95107) (THF) has been reported with high yield and purity, and the solvent can be recycled. google.com Such strategies, if adapted for this compound, would significantly enhance its industrial attractiveness.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer another sophisticated and scalable route for synthesizing diaryl propiophenone structures. okstate.eduresearchgate.net These methods are known for their high selectivity and functional group tolerance, making them suitable for the synthesis of complex intermediates.

The role of this compound as a synthetic intermediate is exemplified in its use for preparing more complex heterocyclic compounds and pharmacologically active molecules. d-nb.infogoogle.com Its chemical structure allows for a variety of subsequent transformations, making it a versatile precursor in multi-step syntheses.

Below is a data table summarizing key considerations for different scalable synthesis methods for this compound and related structures.

| Synthesis Method | Key Advantages for Scalability | Key Challenges for Scalability | Potential for Green Chemistry |

| Grignard Reaction | Well-established technology, often high yields. | Requires strict anhydrous conditions, potential for side reactions. | Use of safer solvents like THF which can be recycled. google.com |

| Friedel-Crafts Acylation | Uses readily available starting materials. | Traditional catalysts (e.g., AlCl3) generate significant waste. | Development of solid acid catalysts or reusable Lewis acids. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | High selectivity, broad substrate scope. | Cost of palladium catalyst, need for ligand screening. | Use of highly efficient catalysts at low loadings, catalyst recycling. okstate.eduresearchgate.net |

| Domino Reactions | Multiple bond-forming steps in a single operation, reducing waste and purification steps. | Complex to optimize, may require specific catalysts. | High atom economy, reduced solvent and energy consumption. researchgate.net |

Conclusion and Future Research Directions

Synthesis of Current Understanding and Key Achievements

The chemical compound 3,3-Diphenylpropiophenone, a ketone with the chemical formula C21H18O, has been a subject of interest in organic synthesis primarily due to its role as a product in various chemical reactions. A key achievement in the study of this compound is the understanding of its formation through several synthetic pathways. Notably, it can be produced from the reaction of cinnamoyl chloride with aluminum chloride and benzene (B151609). Another significant route involves the 1,4-addition of phenylcopper to chalcone (B49325). dokumen.pub Furthermore, its synthesis has been observed in base-induced rearrangements of γ-diketones, specifically from 1,2,2-triphenyl-1,4-pentanedione. cdnsciencepub.com The hydrogenation of chalcones, such as benzalacetophenone, using atomic hydrogen permeating through a palladium membrane also yields this compound, which is also known as benzylacetophenone. researchgate.net These established synthetic methods provide a solid foundation for its availability for further research and potential applications.

Identification of Unexplored Reactivity and Undiscovered Transformation Pathways

While the synthesis of this compound is well-documented, its own reactivity and potential for further transformations remain largely unexplored areas of research. okstate.edu Current literature primarily focuses on its formation rather than its subsequent chemical behavior. A significant portion of its known reactions involves its formation as a byproduct or one of several products in a complex reaction mixture, such as in the reaction of cinnamoyl chloride where it is formed alongside 3-phenylindanone and β,β-diphenylpropionyl chloride.

Future research should systematically investigate the reactivity of the carbonyl group and the α- and β-carbons of this compound. For instance, its behavior in various reduction, oxidation, and condensation reactions could be explored. The potential for asymmetric synthesis starting from this prochiral ketone is another promising avenue. Investigating its participation in multicomponent reactions or as a substrate in novel catalytic systems could lead to the discovery of new and efficient synthetic methodologies.

Integration of Emerging Computational and Experimental Methodologies